Boc-N-(Allyl)-Glycine
Overview
Description
Boc-N-(Allyl)-Glycine is a derivative of glycine, an amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is substituted with an allyl group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.
Mechanism of Action
Target of Action
Boc-N-(Allyl)-Glycine is primarily used in the synthesis of amides . The primary targets of this compound are N-Alloc-, N-Boc-, and N-Cbz-protected amines . These protected amines are commonly used in organic synthesis to reduce the production of undesired side products .
Mode of Action
This compound interacts with its targets through a one-pot synthesis process . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Pharmacokinetics
It is known that the compound is used in the synthesis of amides, which are common in many drugs and biologically active compounds . The ADME properties of these compounds would depend on their specific structures and the conditions under which they are synthesized.
Result of Action
The result of this compound’s action is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action of this compound is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are used to generate isocyanate intermediates . The reaction takes place under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-(Allyl)-Glycine typically involves the protection of the amino group of glycine with a Boc group, followed by the introduction of an allyl group to the carboxyl group. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection and allyl bromide for allylation. The reactions are usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production time and costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the allyl group, yielding Boc-protected glycine.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Boc-protected glycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-N-(Allyl)-Glycine is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in peptide synthesis, where the Boc group serves as a protective group for the amino group, allowing for selective reactions at other functional groups. Additionally, the compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of peptide-based drugs. In the field of materials science, this compound is used in the synthesis of novel polymers and materials with specific properties.
Comparison with Similar Compounds
Boc-Glycine: Similar to Boc-N-(Allyl)-Glycine but lacks the allyl group, making it less versatile in certain synthetic applications.
Fmoc-N-(Allyl)-Glycine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for amino protection, offering different deprotection conditions.
Cbz-N-(Allyl)-Glycine: Uses a benzyloxycarbonyl (Cbz) group for amino protection, providing an alternative protection strategy.
Uniqueness: this compound is unique due to the presence of both the Boc and allyl groups, which provide dual protection and functionalization options. This dual functionality allows for greater flexibility in synthetic applications, particularly in the stepwise construction of complex molecules.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLUYABUJZUQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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